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Introduction

B-galactosidase ([3-gal) is a hydrolase enzyme that catalyzes the cleavage of 3-galactosides
into monosaccharides. In molecular and cell biology, the E. coli lacZ gene, which encodes 3-
galactosidase, is a widely used reporter gene to study gene expression and transfection
efficiency. Furthermore, an isoform of 3-galactosidase, known as senescence-associated [3-
galactosidase (SA-B-gal), serves as a key biomarker for cellular senescence, a state of
irreversible cell cycle arrest implicated in aging and various diseases.[1][2]

Fluorescein di-B-D-galactopyranoside (FDG) is a highly sensitive fluorogenic substrate for (3-
galactosidase.[3][4] FDG itself is a non-fluorescent molecule that can readily enter viable cells.
In the presence of -galactosidase, FDG is hydrolyzed, releasing the highly fluorescent
molecule fluorescein. The resulting fluorescence intensity is directly proportional to the 3-
galactosidase activity, allowing for precise quantification.[5] This application note provides
detailed protocols for quantifying B-galactosidase activity in both cell lysates and intact cells
using FDG.

Principle of the Assay
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The FDG-based (-galactosidase assay relies on a straightforward enzymatic reaction. The
non-fluorescent substrate, FDG, is cleaved by [3-galactosidase in a two-step process, ultimately
yielding two galactose molecules and one molecule of fluorescein. The liberated fluorescein
can be excited by light at approximately 490 nm and emits a strong green fluorescence at
around 520 nm. This fluorescent signal can be measured using a fluorometer, fluorescence
microscope, or flow cytometer.
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Caption: Enzymatic hydrolysis of FDG by -galactosidase.

Quantitative Data Presentation

The following tables provide representative data from FDG-based -galactosidase assays.
Table 1 illustrates a typical standard curve generated with purified 3-galactosidase, while Table
2 shows example results from an assay comparing [3-galactosidase activity in senescent and
non-senescent cells.

Table 1. Example of B-Galactosidase Standard Curve Data

This table demonstrates the relationship between the concentration of purified -galactosidase
and the resulting fluorescence signal. This data is used to calculate the enzyme concentration
in unknown samples.
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. Average Relative L
B-Galactosidase (ngl/well) ) Standard Deviation
Fluorescence Units (RFU)

5.000 45,870 1,835
1.670 15,320 766
0.560 5,150 258
0.180 1,730 95
0.060 610 43
0.020 245 20
0.007 120 12
0.000 (Blank) 50 8

Table 2: Quantification of Senescence-Associated -Galactosidase (SA-[3-gal) Activity

This table shows a comparison of SA-B-gal activity in proliferating (non-senescent) versus
senescent human dermal fibroblasts, induced by doxorubicin treatment. Activity is expressed in
Relative Fluorescence Units (RFU) per microgram of total protein.

Mean Fluorescence

Cell State Treatment Intensity (RFU/pg Fold Increase
protein)

Proliferating Vehicle Control 150 1.0

Senescent Doxorubicin (50 nM) 1,275 8.5

Experimental Protocols
Protocol 1: In Vitro B-Galactosidase Assay in Cell
Lysates

This protocol is suitable for quantifying 3-galactosidase activity from cell extracts, commonly
used for reporter gene analysis.
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Materials:

e FDG solution (10 mM in DMSO or water)

o Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM MgClz2)

» [-Mercaptoethanol

 Lysis Buffer (Reaction Buffer with 0.1% Triton X-100)

e Stop Solution (e.g., 1 M Sodium Carbonate)

» Purified B-galactosidase (for standard curve)

o 96-well black, clear-bottom microplate

o Phosphate-Buffered Saline (PBS)

e Fluorometer (ExX/Em = 490/520 nm)

Workflow Diagram:
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Caption: Workflow for the in vitro FDG [3-galactosidase assay.
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Procedure:
o Preparation of Reagents:

o Assay Buffer: Prepare Reaction Buffer and add [3-Mercaptoethanol to a final concentration
of 50 mM. Prepare fresh.

o Lysis Buffer: Add Triton X-100 to the Assay Buffer to a final concentration of 0.1%.

o FDG Working Solution: Dilute the 10 mM FDG stock solution to a final concentration of
100-200 uM in Assay Buffer immediately before use. Protect from light.

o [-Galactosidase Standards: Perform serial dilutions of purified -galactosidase in Lysis
Buffer to generate a standard curve (e.g., from 0 to 5 ng/well).

e Cell Lysis:

o For adherent cells, wash the cell monolayer once with cold PBS. Aspirate PBS and add
50-100 pL of Lysis Buffer per well (of a 6-well plate).

o For suspension cells, pellet cells by centrifugation, wash with PBS, and resuspend the
pellet in Lysis Buffer.

o Incubate at room temperature for 10 minutes to ensure complete lysis.

o Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris. Transfer the
supernatant (cell extract) to a new tube.

e Assay Protocol:

o Pipette 10-50 pL of each cell extract and [3-galactosidase standard into separate wells of a
96-well black plate.

o Include a blank control containing 50 uL of Lysis Buffer.

o Initiate the reaction by adding 50 uL of the FDG Working Solution to each well.
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o Incubate the plate at 37°C for 30 minutes to 4 hours, protected from light. The incubation
time will depend on the level of enzyme expression.

o (Optional) Stop the reaction by adding 50 pL of Stop Solution to each well.

o Measure the fluorescence intensity using a fluorometer with excitation at ~490 nm and
emission at ~520 nm.

o Data Analysis:
o Subtract the average fluorescence reading of the blank control from all other readings.

o Plot the fluorescence values for the (3-galactosidase standards against their known
concentrations to generate a standard curve.

o Use the standard curve to determine the concentration of 3-galactosidase in the cell
extracts.

Protocol 2: Senescence-Associated pB-Galactosidase
(SA-B-gal) Assay in Intact Cells

This protocol is designed to detect and quantify SA-B-gal activity, a hallmark of senescent cells.
It uses a pH 6.0 buffer to specifically measure the lysosomal B-galactosidase activity that is
upregulated in senescence.[1][6] For intact animal cells, the more lipophilic derivative, C12-
FDG, is often more sensitive.[7]

Materials:

C12-FDG (5-dodecanoylaminofluorescein di-B-D-galactopyranoside) or FDG

Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

Staining Solution (PBS, pH 6.0)

Hoechst 33342 or DAPI (for nuclear counterstaining)

Cells cultured in multi-well plates

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.researchgate.net/figure/Hydrolysis-of-FDG-by-b-galactosidase-and-fluorescent-calibration-curve-a-FDG-is_fig8_225098109
https://pmc.ncbi.nlm.nih.gov/articles/PMC3846801/
https://www.thermofisher.com/sg/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-79/fluorescent-senescence-detection-imaging-flow-cytometry.html
https://www.benchchem.com/product/b596640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Fluorescence microscope or flow cytometer
Procedure:
o Cell Seeding and Induction of Senescence:
o Seed cells in a multi-well plate at an appropriate density.

o Induce senescence using a desired method (e.g., replicative exhaustion, treatment with
doxorubicin, etoposide, or radiation). Include a non-senescent (proliferating) control group.

e Cell Fixation and Staining:

Wash cells once with PBS.

o

o Fix the cells with Fixation Solution for 5 minutes at room temperature.
o Wash the cells three times with PBS.

o Prepare the C12-FDG staining solution by diluting the stock to a final concentration of ~33
MM in Staining Solution (PBS, pH 6.0).

o Add the C12-FDG staining solution to the cells and incubate for 1-2 hours at 37°C in a
non-COz incubator, protected from light.

o (Optional) For nuclear counterstaining, wash cells with PBS and incubate with Hoechst
33342 (e.g., 1 ug/mL in PBS) for 10 minutes.

e Imaging and Quantification:
o Wash cells twice with PBS.
o Add fresh PBS to the wells for imaging.

o Acquire images using a fluorescence microscope with a standard FITC filter set.
Senescent cells will exhibit bright green fluorescence.
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o Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).
The percentage of SA-[3-gal positive cells can also be determined.

o Alternatively, cells can be trypsinized after staining, resuspended in PBS, and analyzed by
flow cytometry to quantify the fluorescent cell population.

Cellular Senescence Signaling Pathway

Cellular senescence is a complex process triggered by various stressors, leading to the
activation of tumor suppressor pathways. The increased lysosomal content and upregulation of
the GLB1 gene, which encodes the lysosomal [3-galactosidase, are downstream consequences

of this signaling cascade.
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Caption: Key pathways leading to cellular senescence and SA-B-gal expression.

Troubleshooting and Considerations

e High Background Fluorescence: Ensure that the FDG working solution is freshly prepared
and protected from light, as it can auto-hydrolyze. Use high-quality, black microplates to
minimize well-to-well crosstalk.
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Low Signal: Increase incubation time or the amount of cell lysate. Ensure the pH of the
assay buffer is optimal for the enzyme (pH ~7.0 for reporter assays, pH 6.0 for SA--gal).

Cell Permeability: While FDG enters most viable cells, some cell types may be less
permeable. For live-cell SA-B-gal assays, the more lipophilic C12-FDG is recommended for
animal cells as it provides a more sensitive response.[7]

Data Normalization: For cell lysate assays, it is crucial to normalize the fluorescence signal
to the total protein concentration of the lysate to account for differences in cell number and
lysis efficiency.

Instrumentation: Ensure the fluorometer's excitation and emission filters are appropriate for
fluorescein (Ex/Em = 490/520 nm).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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